molecular formula C8H8BrNO2 B2834149 2-Bromo-4,6-dimethylnicotinic acid CAS No. 618397-77-6

2-Bromo-4,6-dimethylnicotinic acid

Cat. No.: B2834149
CAS No.: 618397-77-6
M. Wt: 230.061
InChI Key: VDZVUXBLMYTACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-dimethylnicotinic acid is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a bromine atom at the 2-position and two methyl groups at the 4- and 6-positions on the nicotinic acid ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-dimethylnicotinic acid typically involves the bromination of 4,6-dimethylnicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethylnicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4,6-dimethylnicotinic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxides or other oxidized products.

    Reduction: Formation of 4,6-dimethylnicotinic acid.

Scientific Research Applications

2-Bromo-4,6-dimethylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylnicotinic acid depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylnicotinic acid
  • 2-Bromo-6-methylnicotinic acid
  • 4,6-Dimethylnicotinic acid

Uniqueness

2-Bromo-4,6-dimethylnicotinic acid is unique due to the specific positioning of the bromine and methyl groups on the nicotinic acid ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

2-bromo-4,6-dimethylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZVUXBLMYTACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.